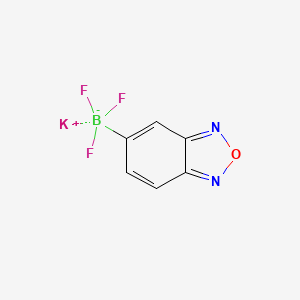
Potassium benzofurazan-5-trifluoroborate
Overview
Description
Potassium benzofurazan-5-trifluoroborate is a chemical compound with the molecular formula C6H3BF3KN2O. It is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is often used as a boronic acid surrogate in organic synthesis.
Mechanism of Action
Target of Action
Potassium Benzofurazan-5-Trifluoroborate, also known as Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate, is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organotrifluoroborates involved in these reactions .
Mode of Action
The compound interacts with its targets by serving as a versatile and stable boronic acid surrogate . It is involved in copper-mediated cross-coupling and Suzuki cross-coupling reactions . These reactions are essential for forming carbon-carbon (C-C) bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of C-C bonds . The compound’s role as a boronic acid surrogate makes it a crucial component in these pathways .
Pharmacokinetics
Its stability under commonly used and harsh reaction conditions suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the formation of C-C bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
Potassium benzofurazan-5-trifluoroborate plays a significant role in biochemical reactions, particularly in copper-mediated cross-coupling and Suzuki cross-coupling reactions . These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound interacts with various enzymes and proteins involved in these reactions, facilitating the transfer of functional groups and enhancing the efficiency of the reactions. The nature of these interactions involves the formation of stable boronic acid surrogates, which are versatile and stable under various reaction conditions .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulating the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in gene expression, resulting in altered cellular functions. The compound’s ability to form stable boronic acid surrogates plays a crucial role in its mechanism of action, as it facilitates the transfer of functional groups in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods. Prolonged exposure to certain conditions may lead to its degradation, resulting in reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, enhancing metabolic processes and improving overall cellular health. At higher doses, the compound may exhibit toxic or adverse effects, leading to cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolite levels has been studied, showing that it can alter the concentrations of specific metabolites within the cell. These changes in metabolite levels can influence overall cellular metabolism, affecting energy production and other essential cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its overall efficacy in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzofurazan-5-trifluoroborate can be synthesized through a series of chemical reactions involving the introduction of a trifluoroborate group into a benzofurazan ring. The typical synthetic route involves the reaction of benzofurazan with a trifluoroborate reagent under specific conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Potassium benzofurazan-5-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Such as sodium hydroxide or potassium carbonate.
Solvents: Such as dimethyl sulfoxide or acetonitrile.
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
Scientific Research Applications
Potassium benzofurazan-5-trifluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Potassium benzofurazan-5-trifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Another trifluoroborate compound used in cross-coupling reactions.
Potassium benzothiazolyltrifluoroborate: Similar in structure but with a benzothiazole ring instead of a benzofurazan ring.
Potassium benzoxazolyltrifluoroborate: Contains a benzoxazole ring and is used in similar applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds.
Properties
IUPAC Name |
potassium;2,1,3-benzoxadiazol-5-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGHNBCIPLVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=NON=C2C=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674193 | |
| Record name | Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225608-24-1 | |
| Record name | Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


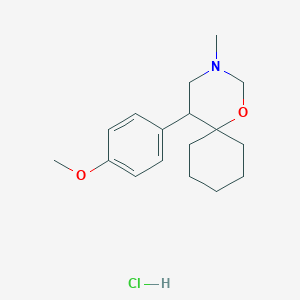
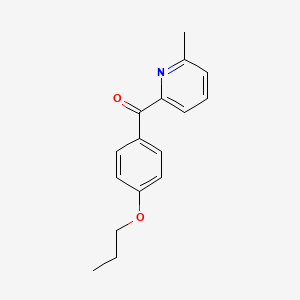
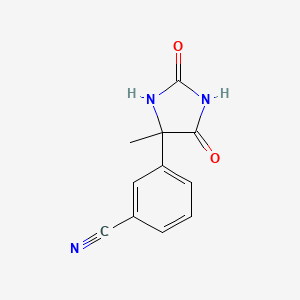
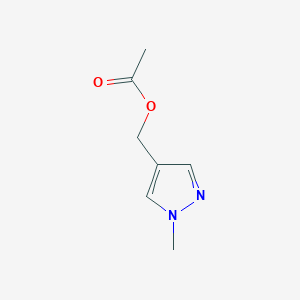
![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
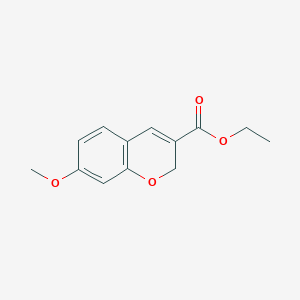
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
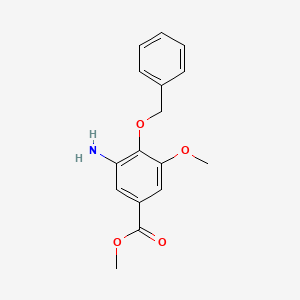
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

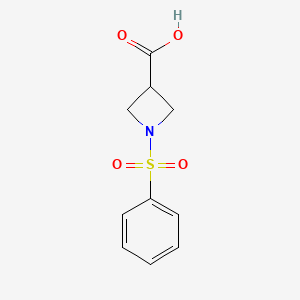

![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)

